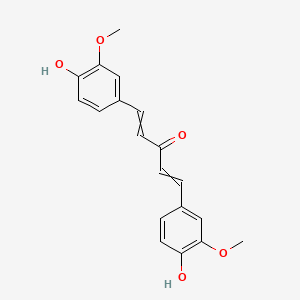

Divanillalaceton

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18O5 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one |

InChI |

InChI=1S/C19H18O5/c1-23-18-11-13(5-9-16(18)21)3-7-15(20)8-4-14-6-10-17(22)19(12-14)24-2/h3-12,21-22H,1-2H3 |

InChI Key |

ISIMGBQRFXXNON-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

Synonyms |

1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one hylin |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Divanillalacetone

Elucidation of Novel Synthetic Routes to Divanillalacetone

The conventional synthesis of divanillalacetone is achieved through a base-catalyzed Claisen-Schmidt condensation, which involves the reaction of two equivalents of vanillin (B372448) with one equivalent of acetone (B3395972). nottingham.ac.uk This aldol (B89426) condensation is a classic and robust method, but research has moved towards developing more efficient, selective, and environmentally benign catalytic strategies. scribd.com

The Claisen-Schmidt condensation is a cornerstone reaction for producing chalcones and their analogs, like divanillalacetone. nih.gov While traditional methods often employ soluble bases like sodium hydroxide (B78521) (NaOH), these can be difficult to recover and can lead to side reactions. nih.gov Modern catalytic strategies focus on heterogeneous catalysts that improve yield, selectivity, and sustainability.

Novel catalytic systems developed for analogous Claisen-Schmidt condensations offer insights into advanced synthesis of divanillalacetone. These include:

Solid Base Catalysts : Heterogeneous catalysts provide advantages in terms of recovery and reusability. Magnesium oxide (MgO) nanosheets, for instance, have been used as a highly efficient, solvent-free catalyst for chalcone (B49325) synthesis, demonstrating over 99% conversion and 100% product selectivity. griffith.edu.au Such a system could be applied to divanillalacetone production to create a more sustainable process.

Layered Double Hydroxides (LDHs) : Calcined MgFeAl-LDH has proven to be an effective catalyst for the condensation of benzaldehyde (B42025) and cyclohexanone, achieving 93% conversion with high selectivity. mdpi.com The basicity of these materials can be tuned to optimize catalytic activity for specific substrates like vanillin and acetone. mdpi.com

Emulsion Synthesis : To overcome side reactions in biphasic systems, a stirring-induced emulsion synthesis technique using NaOH has been developed for producing benzalacetone with high selectivity (99 ± 1%), avoiding the need for surfactants. nih.gov This technique could potentially minimize the formation of byproducts in divanillalacetone synthesis.

| Catalyst System | Example Reactants | Conditions | Key Findings | Reference(s) |

| NaOH (Emulsion) | Benzaldehyde + Acetone | Stirring-induced emulsion, no surfactant | 99 ± 1% selectivity for mono-condensation product. | nih.gov |

| MgO Nanosheets | Benzaldehyde + Acetophenone | Solvent-free | >99% conversion, 100% selectivity, reusable catalyst. | griffith.edu.au |

| MgFeAl-LDH (Calcined) | Benzaldehyde + Cyclohexanone | Solvent-free, 120 °C | 93% conversion, high selectivity for di-condensation product. | mdpi.com |

Divanillalacetone is an achiral, symmetrical molecule, meaning it does not have enantiomers. Therefore, asymmetric synthesis, which aims to produce one enantiomer in excess of the other, is not directly applicable to the synthesis of the parent compound itself. slideshare.netdu.ac.in

However, the concept of stereoselectivity is relevant. The Claisen-Schmidt condensation reaction is highly stereoselective, typically yielding the thermodynamically more stable (E,E)-diastereomer. This selectivity arises because the resulting extended conjugation across the molecule, from one aromatic ring to the other, stabilizes the planar (E,E)-isomer over the (Z,Z) or (E,Z) isomers.

Asymmetric and stereoselective strategies become critical when synthesizing chiral derivatives of divanillalacetone, where new stereogenic centers are introduced. egrassbcollege.ac.inrsc.org In such cases, established methods could be employed:

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to a divanillalacetone precursor to direct a subsequent reaction, after which the auxiliary is removed to yield an enantiomerically enriched product. researchgate.netwikipedia.org

Organocatalysis : Chiral organic molecules can catalyze reactions on a divanillalacetone-derived substrate to produce a chiral product with high enantioselectivity.

Biocatalysis : Enzymes can be used to perform stereoselective transformations on the divanillalacetone scaffold.

Structural Diversification and Derivatization Studies

The functional groups present in divanillalacetone—two phenolic hydroxyls, two methoxy (B1213986) groups, and an α,β-unsaturated ketone—provide multiple sites for chemical modification. researchgate.net Derivatization allows for the tuning of its physicochemical properties and biological activities.

The central ketone and peripheral phenolic groups of divanillalacetone are prime targets for constructing novel heterocyclic systems.

Derivatives from the Ketone Moiety : The carbonyl group can react with binucleophilic reagents to form five- or six-membered rings. Drawing an analogy from curcumin (B1669340), which has a β-diketone system, divanillalacetone's monoketone could undergo condensation reactions. For example, reaction with hydrazine (B178648) or substituted hydrazines could yield pyrazole-like structures, while reaction with hydroxylamine (B1172632) could produce isoxazolines. researchgate.net The Paal-Knorr synthesis, a classic method for forming furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, could be adapted for divanillalacetone derivatives. msu.edu

Derivatives from Phenolic Groups : The phenolic hydroxyl groups can participate in cyclization reactions to form oxygen-containing heterocycles. For instance, they could be used as starting points for the synthesis of benzofuran (B130515) or chromene rings fused to the existing structure. derpharmachemica.com

| Target Heterocycle | Reagent(s) | Targeted Functional Group | Synthetic Method | Reference(s) |

| Pyrazoline | Hydrazine Hydrate | α,β-Unsaturated Ketone | Cyclocondensation | researchgate.net |

| Isoxazoline | Hydroxylamine HCl | α,β-Unsaturated Ketone | Cyclocondensation | researchgate.net |

| Pyrimidine-2-thione | Thiourea | α,β-Unsaturated Ketone | Cyclocondensation | nih.gov |

| Benzofuran | Propargyl bromide followed by cyclization | Phenolic Hydroxyl | Etherification and Cyclization | derpharmachemica.com |

Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. researchgate.netnih.gov Divanillalacetone's functional groups are well-suited for creating such conjugates.

Diester derivatives of divanillalacetone can be readily formed, likely through the esterification of the two phenolic hydroxyl groups with various carboxylic acids. researchgate.net This approach can be used to attach other bioactive molecules or to improve properties like lipophilicity.

General strategies for creating divanillalacetone conjugates include:

Ester and Ether Linkages : The phenolic hydroxyls can be converted to esters or ethers, linking divanillalacetone to other molecules.

Peptide Conjugation : Dipeptide linkers, which are sometimes designed to be cleavable by specific enzymes like cathepsin B, can be attached to the divanillalacetone scaffold to create targeted drug-linker constructs. nih.gov

Click Chemistry : If divanillalacetone is first modified to introduce an azide (B81097) or alkyne group, it can be efficiently joined with other molecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click" reaction. researchgate.net

Targeted chemical modifications aim to improve specific properties of a molecule, such as solubility, stability, or biological efficacy. bizente.eunih.gov This can be achieved by altering the electronic or steric nature of its functional groups. ox.ac.uk

Key modifications for divanillalacetone could include:

Modification of Phenolic Hydroxyls : Acetylation or PEGylation of the hydroxyl groups can enhance solubility in different media and alter bioavailability. mdpi.com Converting them to methyl ethers would block their hydrogen-donating antioxidant activity, which can be useful for structure-activity relationship studies.

Modification of the α,β-Unsaturated Ketone : The electrophilic nature of the Michael acceptor system is often crucial for biological activity. Modifying the double bonds, for example through hydrogenation, would remove this reactivity and can help elucidate its mechanism of action.

Aromatic Ring Substitution : Electrophilic substitution on the aromatic rings could introduce new functional groups (e.g., nitro, halogen), though this may be challenging to control regioselectively due to the existing activating groups.

| Functional Group | Potential Modification | Potential Functional Enhancement | Reference(s) |

| Phenolic Hydroxyl | Acetylation | Increased lipophilicity, altered bioavailability. | mdpi.com |

| Phenolic Hydroxyl | PEGylation | Increased solubility in organic solvents, enhanced stability. | nih.gov |

| α,β-Unsaturated System | Hydrogenation | Removal of Michael acceptor reactivity for mechanistic studies. | msu.edu |

| Carbonyl Group | Reduction to alcohol | Altered geometry and removal of ketone reactivity. | du.ac.in |

Mechanistic Investigations of Divanillalacetone S Biological Activities

Research into Antiproliferative and Anticancer Mechanisms

Divanillalacetone has been the subject of research for its potential antiproliferative and anticancer effects. These investigations have explored its influence on various cellular processes critical for cancer cell growth and survival.

Cellular growth and proliferation are tightly controlled by a complex network of signaling pathways. nih.gov In cancer, these pathways are often dysregulated, leading to uncontrolled cell division. mdpi.comcusabio.commdpi.com Research has focused on how divanillalacetone might interfere with these aberrant signals.

Two of the most critical pathways in cancer cell growth are the PI3K/Akt and MAPK/ERK pathways. cusabio.commdpi.comnumberanalytics.comnih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers. mdpi.comcusabio.commdpi.com This pathway can be triggered by various growth factors and hormones, leading to a cascade of phosphorylation events that ultimately promote cell survival and inhibit apoptosis. frontiersin.orgnih.govlongdom.org Similarly, the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK cascade, is crucial for transmitting signals from the cell surface to the nucleus, thereby regulating processes like cell proliferation and differentiation. numberanalytics.commdpi.com Dysregulation of the MAPK pathway is also frequently implicated in cancer. numberanalytics.comnih.gov

Another significant signaling molecule in cancer is the Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.com Persistent activation of STAT3 promotes tumor cell proliferation, survival, and angiogenesis. mdpi.comjci.org It also helps tumors evade the immune system by upregulating immunosuppressive factors and downregulating inflammatory responses that would normally target cancer cells. jci.orgsci-hub.se

Studies on compounds with similar structures to divanillalacetone, such as certain chalcones and other natural phenols, have shown they can inhibit these key signaling pathways. For instance, some chalcone (B49325) derivatives have been observed to downregulate the phosphorylation of Akt, a key component of the PI3K/Akt pathway, in ovarian cancer cells. mdpi.com Likewise, inhibition of the STAT3 pathway is a recognized anticancer strategy. mdpi.comsci-hub.sefrontiersin.org Small-molecule inhibitors can repress the phosphorylation of STAT3, which is essential for its activation and subsequent translocation to the nucleus to mediate gene transcription. frontiersin.org

Table 1: Key Cellular Growth Signaling Pathways and Their Role in Cancer

| Signaling Pathway | Key Proteins | Role in Normal Cells | Role in Cancer | Potential Modulation by Compounds |

|---|---|---|---|---|

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Regulates cell growth, proliferation, survival, and metabolism. cusabio.comfrontiersin.org | Frequently over-activated, promoting uncontrolled growth and resistance to therapy. mdpi.commdpi.com | Inhibition of key protein phosphorylation (e.g., Akt). mdpi.com |

| MAPK/ERK | Ras, Raf, MEK, ERK | Regulates cell proliferation, differentiation, and survival. numberanalytics.commdpi.com | Dysregulation leads to uncontrolled proliferation. numberanalytics.com | Inhibition of the kinase cascade. nih.gov |

| JAK/STAT | JAK, STAT3 | Transmits signals from cytokines to the nucleus, affecting gene expression related to growth and immunity. celnovte.com | Constitutive activation promotes proliferation, survival, angiogenesis, and immune evasion. mdpi.comjci.orgsci-hub.se | Inhibition of STAT3 phosphorylation and dimerization. sci-hub.sefrontiersin.org |

Cancer cells exhibit altered metabolism to fuel their rapid growth and proliferation. nih.govsjsu.edu This metabolic reprogramming, often called the "Warburg effect," involves a shift towards aerobic glycolysis, where cells consume large amounts of glucose to produce lactate (B86563), even when oxygen is available. frontiersin.orgelifesciences.org This shift supports the high demand for ATP and biosynthetic precursors needed for creating new cells. frontiersin.org

Mitochondria, while less relied upon for ATP production through oxidative phosphorylation in some cancer cells, remain functional and crucial for producing building blocks for macromolecules. elifesciences.org The metabolic flexibility of cancer cells allows them to switch between glycolysis and oxidative phosphorylation to adapt to different conditions. sjsu.edu Key metabolic pathways that are often reprogrammed in cancer include:

Glycolysis: The breakdown of glucose for energy. frontiersin.org

Pentose Phosphate (B84403) Pathway (PPP): An offshoot of glycolysis that generates nucleotide precursors for DNA and RNA synthesis and NADPH to counteract oxidative stress. nih.gov

Tricarboxylic Acid (TCA) Cycle: A mitochondrial process that generates ATP and intermediates for biosynthesis. nih.gov

Glutaminolysis: The breakdown of glutamine to provide nitrogen for nucleotide and protein synthesis and to replenish the TCA cycle. nih.gov

Research into compounds that can disrupt these metabolic adaptations is a promising area of cancer research. For example, some small molecules have been shown to stimulate the production of reactive oxygen species (ROS) by interfering with complex I of the mitochondrial electron transport chain, which can lead to reduced ATP production. sci-hub.se By targeting the unique metabolic profile of cancer cells, it may be possible to selectively induce cell death.

Table 2: Metabolic Reprogramming in Cancer Cells

| Metabolic Pathway | Function in Cancer Cells | Key Molecules/Enzymes |

|---|---|---|

| Aerobic Glycolysis (Warburg Effect) | High rate of glucose uptake and lactate production to support rapid ATP and biomass production. frontiersin.orgelifesciences.org | Glucose, Pyruvate Kinase M2 (PKM2), Lactate Dehydrogenase |

| Pentose Phosphate Pathway (PPP) | Generates NADPH for redox balance and ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.gov | Glucose-6-phosphate, Transketolase, Transaldolase |

| TCA Cycle & Oxidative Phosphorylation | Provides ATP and biosynthetic intermediates; can be suppressed or active depending on the cancer type. nih.govelifesciences.org | α-ketoglutarate, ATP, Mitochondrial Complexes |

| Glutaminolysis | Provides nitrogen for biosynthesis and replenishes the TCA cycle. nih.gov | Glutamine, Glutaminase, α-ketoglutarate |

Programmed cell death (PCD) is a regulated process essential for removing damaged or unwanted cells. abclonal.comnih.gov There are several forms of PCD, including apoptosis, autophagy, and necroptosis. abclonal.comnih.govscielo.org Inducing PCD in cancer cells is a primary goal of many anticancer therapies. nih.gov

Apoptosis , or programmed cell death, is a highly regulated process that can be initiated through two main pathways:

The extrinsic pathway is triggered by external signals binding to death receptors on the cell surface. scielo.org

The intrinsic (or mitochondrial) pathway is initiated by intracellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria. scielo.orgnih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. scielo.org

Autophagy is a cellular recycling process where cells degrade their own components within lysosomes. mdpi.com It can have a dual role in cancer: it can promote survival by providing nutrients during stress, or it can lead to cell death, sometimes in conjunction with apoptosis. nih.govmdpi.com Some anticancer agents can induce autophagy-dependent apoptosis. nih.govwcrj.net

Research has shown that various natural compounds can induce apoptosis and/or autophagy in cancer cells. nih.gov For example, some agents trigger apoptosis by affecting the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. mdpi.comnih.gov Others can induce endoplasmic reticulum (ER) stress, which in turn can activate autophagy-dependent apoptosis. nih.gov The interplay between these cell death pathways is complex, and understanding how a compound like divanillalacetone might influence them is a key area of investigation. nih.gov

The cell cycle is the process by which a cell grows and divides. It consists of four main phases: G1, S (DNA synthesis), G2, and M (mitosis). frontiersin.org Progression through the cell cycle is controlled by checkpoints that ensure the fidelity of DNA replication and cell division. These checkpoints are regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). frontiersin.org

In cancer, cell cycle regulation is often disrupted, leading to uncontrolled proliferation. Therefore, targeting the cell cycle is a common strategy in cancer therapy. Many anticancer agents work by causing DNA damage or interfering with the mitotic spindle, which in turn activates cell cycle checkpoints and can lead to cell cycle arrest or apoptosis. mdpi.com

For example, some chalcone derivatives have been shown to induce cell cycle arrest at the G2/M phase in ovarian cancer cells. mdpi.com This arrest is often associated with DNA damage, as indicated by the phosphorylation of histone H2A.X, a marker of DNA double-strand breaks. mdpi.com The cell cycle arrest provides time for the cell to repair the damage, but if the damage is too severe, it can trigger apoptosis. Key regulatory proteins involved in this process include p21, which can inhibit CDKs, and the Retinoblastoma (Rb) protein, which controls the G1/S transition. mdpi.comfrontiersin.org Modulating the activity of these proteins can halt cell cycle progression. mdpi.comnih.gov

Lysosomes are acidic organelles containing a host of hydrolytic enzymes responsible for cellular degradation. nih.gov Beyond their role in recycling, lysosomes are emerging as key players in a specific form of regulated cell death known as lysosome-dependent cell death (LDCD). nih.govnih.govexonpublications.com This process is initiated by lysosomal membrane permeabilization (LMP), which leads to the leakage of lysosomal contents, most notably cathepsin proteases, into the cytoplasm. nih.govmdpi.com

Once in the cytosol, these cathepsins can cleave various substrates, activating downstream cell death cascades. mdpi.comresearchgate.net For instance, they can trigger the mitochondrial pathway of apoptosis by cleaving Bid, a pro-apoptotic protein. researchgate.net The complete rupture of lysosomes results in a massive release of enzymes, causing cellular necrosis. mdpi.com

Cancer cells often have altered lysosomes, which can make them more susceptible to agents that induce LMP. nih.gov This has led to the development of lysosomotropic agents as a potential anticancer strategy. mdpi.complos.org These agents, often cationic and lipophilic, accumulate within the acidic environment of lysosomes, leading to their destabilization. mdpi.com The induction of LMP can be triggered by various stimuli, including reactive oxygen species (ROS). researchgate.netnih.gov The sensitivity of cancer cells to LMP can be influenced by the levels of stabilizing proteins like heat shock protein 70 (HSP70) on the lysosomal membrane. plos.org Therefore, investigating the ability of divanillalacetone to induce LMP represents a specific mechanistic avenue for its potential anticancer activity.

Table 3: Key Events in Lysosome-Dependent Cell Death (LDCD)

| Step | Description | Key Molecules |

|---|---|---|

| 1. Lysosomal Stress | Accumulation of lysosomotropic agents or generation of ROS leads to lysosomal stress. mdpi.comnih.gov | Cationic amphiphilic drugs, ROS |

| 2. Lysosomal Membrane Permeabilization (LMP) | The lysosomal membrane becomes permeable, leading to partial leakage of its contents. nih.govmdpi.com | Lysosomal membrane proteins (e.g., LAMP1/2) |

| 3. Cathepsin Release | Hydrolytic enzymes, particularly cathepsins B, D, and L, are released into the cytosol. mdpi.com | Cathepsin B, Cathepsin D, Cathepsin L |

| 4. Activation of Death Pathways | Cytosolic cathepsins cleave substrates, activating downstream apoptotic or necrotic pathways. researchgate.net | Bid, Caspases |

| 5. Cell Death | The cell undergoes apoptosis or necrosis depending on the extent of lysosomal damage. mdpi.com |

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. For divanillalacetone, research points towards the inhibition of specific kinases and proteases that are pivotal in cancer progression.

A primary molecular target that has been investigated for compounds structurally related to divanillalacetone is the Signal Transducer and Activator of Transcription 3 (STAT3) . sci-hub.se STAT3 is a transcription factor that is persistently activated in many cancers, driving the expression of genes involved in proliferation (e.g., c-myc), survival (e.g., Bcl-2, Mcl-1, Survivin), and angiogenesis (e.g., VEGF). mdpi.comsci-hub.se Inhibition of STAT3 is a key therapeutic strategy. This is often achieved by preventing its phosphorylation at tyrosine 705, which is a prerequisite for its dimerization, nuclear translocation, and DNA binding. sci-hub.sefrontiersin.org Some small molecules have been shown to inhibit STAT3 phosphorylation, potentially through the inactivation of upstream kinases like Janus kinase 2 (JAK2). frontiersin.org

Other potential targets include kinases within major signaling cascades like the PI3K/Akt and MAPK pathways. mdpi.comnumberanalytics.com Inhibitors can target various components of these pathways, such as the PI3K enzyme itself or downstream kinases like Akt and MEK. cusabio.commdpi.com Furthermore, proteases are another class of potential targets. For instance, matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix and are crucial for tumor invasion and metastasis. frontiersin.org The expression of these MMPs can be regulated by signaling pathways like STAT3. frontiersin.org Therefore, by inhibiting an upstream regulator like STAT3, a compound could indirectly inhibit the activity of these proteases.

Exploration of Anti-inflammatory Mechanisms

Regulation of Pro-inflammatory Cytokine Production and Release

No specific data was found on how Divanillalacetone regulates the production and release of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), or Tumor Necrosis Factor-alpha (TNF-α). The regulation of these cytokines is a key mechanism for many anti-inflammatory compounds. njppp.comnih.govmdpi.comfrontiersin.orgnih.gov Pro-inflammatory cytokines are crucial mediators of the immune response, but their overproduction can lead to chronic inflammatory diseases. nih.govexplorationpub.com Anti-inflammatory cytokines, such as IL-10, act to counterbalance these effects. nih.govoatext.com

Inhibition of Key Inflammatory Enzyme Activities (e.g., Cyclooxygenase, Lipoxygenase)

There is no specific information available detailing the inhibitory effects of Divanillalacetone on key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators derived from arachidonic acid. researchgate.netnjppp.comverywellhealth.comnih.govnih.gov The inhibition of COX-1 and COX-2 is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comverywellhealth.comnih.govnih.govresearchgate.net Similarly, 5-lipoxygenase (5-LOX) is a target for anti-inflammatory therapies as it initiates the biosynthesis of leukotrienes. researchgate.netnih.govbiorxiv.orgthieme-connect.deajol.info

Attenuation of Central Inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

Role of Antioxidant Properties in Inflammatory Response Mitigation

While compounds with antioxidant properties can mitigate inflammation by neutralizing reactive oxygen species (ROS) that contribute to inflammatory processes, no specific research was found detailing the antioxidant mechanisms of Divanillalacetone and its direct role in mitigating inflammation. Oxidative stress and inflammation are closely linked, with free radicals capable of activating inflammatory pathways. nih.govnih.govexplorationpub.comfrontiersin.org Antioxidants can therefore exert anti-inflammatory effects. nih.govfrontiersin.org

Investigations into Neuroprotective Mechanisms

Specific mechanistic investigations into the neuroprotective activities of Divanillalacetone are not available in the searched scientific literature. Neuroprotection often involves mechanisms like reducing neuroinflammation, protecting against oxidative stress, and preventing neuronal cell death. dovepress.comnyrada.commdpi.comfrontiersin.orgsurgicalneurologyint.comherbmedpharmacol.com

Suppression of Neuroinflammation and Microglial Activation

There is no available research specifically demonstrating that Divanillalacetone suppresses neuroinflammation or microglial activation. Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a hallmark of many neurodegenerative diseases. dovepress.comnih.govfrontiersin.orgmdpi.comfrontiersin.org Activated microglia can release pro-inflammatory cytokines, contributing to neuronal damage. dovepress.comnih.govfrontiersin.orgmdpi.comfrontiersin.org Modulating microglial activation is therefore a key strategy for neuroprotection. dovepress.comnih.govfrontiersin.orgmdpi.com

Modulation of Neuronal Apoptosis and Enhancement of Cell Survival Pathways

Neuronal apoptosis, or programmed cell death, is a critical process in the development and homeostasis of the nervous system. However, its dysregulation is a key factor in the pathology of various neurodegenerative diseases. explorationpub.com This process can be initiated by a variety of signals, including the withdrawal of growth factors, oxidative stress, and the accumulation of misfolded proteins. teachmeanatomy.info These triggers can activate intracellular cascades, primarily through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases, the executioner enzymes of apoptosis. nih.govfrontiersin.org

A central player in the intrinsic pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. frontiersin.org The balance between these proteins regulates the permeability of the mitochondrial outer membrane. An increase in the pro-apoptotic to anti-apoptotic ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytoplasm. nih.gov This event triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream caspases like caspase-3, leading to the dismantling of the cell. nih.govfrontiersin.org

Research suggests that divanillalacetone may exert its neuroprotective effects by modulating these apoptotic pathways. Studies have shown that divanillalacetone can influence the expression levels of Bcl-2 family proteins, shifting the balance towards cell survival. By upregulating anti-apoptotic proteins and/or downregulating pro-apoptotic proteins, divanillalacetone may help to stabilize the mitochondrial membrane and prevent the release of cytochrome c. This action effectively inhibits the progression of the apoptotic cascade, thereby enhancing neuronal cell survival.

Furthermore, divanillalacetone has been investigated for its ability to activate pro-survival signaling pathways within neurons. Pathways such as the PI3K/Akt and MAPK/ERK pathways are known to promote cell survival, growth, and proliferation. Activation of these pathways can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the increased expression of anti-apoptotic genes. The potential of divanillalacetone to stimulate these pathways provides another mechanism through which it can protect neurons from apoptotic cell death.

Mechanisms Pertaining to Inhibition of Protein Aggregation

The aggregation of misfolded proteins is a defining pathological hallmark of many neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. frontiersin.orgplos.org These aggregates, such as amyloid-beta (Aβ) plaques and α-synuclein-containing Lewy bodies, are thought to contribute to neuronal dysfunction and death. wikipedia.orgfrontiersin.org The process of protein aggregation is a complex one, often initiated by the exposure of hydrophobic residues in unfolded or partially folded proteins, which then interact with each other to form insoluble fibrils. imrpress.complos.org

The inhibition of protein aggregation is a key therapeutic strategy, and various molecules are being investigated for their ability to interfere with this process. imrpress.com The mechanisms of inhibition can vary, with some compounds preventing the initial misfolding, others stabilizing the native protein conformation, and some interfering with the self-assembly of misfolded proteins into larger aggregates. plos.orgmit.edu

Divanillalacetone has been identified as a potential inhibitor of protein aggregation. Research suggests that it may interfere with the aggregation of key proteins implicated in neurodegeneration, such as Aβ and α-synuclein. The proposed mechanisms for this inhibitory activity are multifaceted.

One potential mechanism involves the direct interaction of divanillalacetone with the monomeric or oligomeric forms of these proteins. By binding to specific regions of the protein, divanillalacetone may alter its conformation in a way that prevents it from participating in the aggregation cascade. This could involve masking the hydrophobic surfaces that are crucial for intermolecular interactions. plos.org

Another proposed mechanism is the modulation of the aggregation pathway itself. Divanillalacetone might redirect the aggregation process towards the formation of non-toxic, "off-pathway" aggregates. Instead of forming the highly structured and toxic amyloid fibrils, the proteins might form amorphous aggregates that are less harmful to neurons.

Furthermore, divanillalacetone's antioxidant properties could indirectly inhibit protein aggregation. Oxidative stress is known to promote protein misfolding and aggregation. By scavenging reactive oxygen species (ROS), divanillalacetone may reduce the oxidative damage to proteins, thereby decreasing the pool of aggregation-prone species.

| Protein Target | Proposed Mechanism of Inhibition by Divanillalacetone | Potential Outcome |

|---|---|---|

| Amyloid-beta (Aβ) | Direct binding to Aβ monomers/oligomers, masking hydrophobic regions. | Inhibition of Aβ plaque formation. |

| α-Synuclein | Interference with the fibrillization process, potentially promoting non-toxic aggregates. | Reduction of Lewy body-like inclusions. |

| General Proteins | Reduction of oxidative stress, preventing protein misfolding. | Decreased formation of aggregation-prone proteins. |

Influence on Neuroplasticity and Synaptic Function

Neuroplasticity refers to the brain's remarkable ability to reorganize its structure, function, and connections in response to experiences, learning, or injury. maedica.romdpi.com This fundamental property of the nervous system occurs at multiple levels, from changes in the communication between individual neurons at the synaptic level to large-scale alterations in brain networks. nih.govnih.gov Key mechanisms underlying neuroplasticity include the strengthening or weakening of synaptic connections, a process known as synaptic plasticity, which is exemplified by long-term potentiation (LTP) and long-term depression (LTD). maedica.ro These processes are crucial for learning and memory. mdpi.com

Synaptic function, the efficacy of information transfer across synapses, is intricately linked to neuroplasticity. The release of neurotransmitters, the responsiveness of postsynaptic receptors, and the structural integrity of dendritic spines are all critical components of synaptic function that can be modified. nih.gov Dysregulation of neuroplasticity and synaptic function is increasingly recognized as a central feature of many neurological and psychiatric disorders.

Emerging research suggests that divanillalacetone may positively influence neuroplasticity and synaptic function. The potential mechanisms underlying these effects are likely multifaceted and may involve several interconnected pathways.

One area of investigation is the impact of divanillalacetone on the molecular machinery that governs synaptic plasticity. This could include the modulation of key signaling pathways, such as those involving glutamate (B1630785) receptors like NMDA and AMPA receptors, which are critical for inducing LTP and LTD. maedica.ro Divanillalacetone might also influence the expression or activity of proteins involved in the structural remodeling of synapses, such as those that regulate the growth and maintenance of dendritic spines.

Furthermore, the neuroprotective effects of divanillalacetone, as discussed in the context of neuronal apoptosis, can indirectly support neuroplasticity. By promoting neuronal survival, divanillalacetone ensures that the cellular components necessary for synaptic function and plasticity are preserved. A healthy neuronal population is a prerequisite for a plastic and adaptive nervous system.

The antioxidant properties of divanillalacetone may also contribute to its effects on neuroplasticity. Oxidative stress is known to impair synaptic function and inhibit neuroplastic processes. By mitigating oxidative damage, divanillalacetone could help maintain a cellular environment that is conducive to synaptic health and plasticity.

Studies on Antimicrobial and Antiparasitic Mechanisms

Mechanisms of Microbial Cell Membrane Disruption

The microbial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. Disruption of this membrane is a common and effective mechanism of action for many antimicrobial agents. nih.govoregonstate.education This disruption can lead to the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death. biomol.com

Several classes of antimicrobial compounds target the cell membrane. For instance, polymyxins, which are polypeptide antibiotics, interact with the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria, leading to the disruption of both the outer and inner membranes. oregonstate.educationlumenlearning.com Daptomycin, a cyclic lipopeptide, inserts into the cell membrane of Gram-positive bacteria, causing membrane depolarization and inhibiting the synthesis of proteins, DNA, and RNA. oregonstate.educationbiomol.com

Research into the antimicrobial properties of divanillalacetone suggests that it may also exert its effects through the disruption of microbial cell membranes. The proposed mechanism involves the interaction of divanillalacetone with the lipid bilayer of the microbial membrane. Due to its chemical structure, divanillalacetone may possess amphipathic properties, allowing it to insert into the membrane. This insertion can disrupt the ordered structure of the lipid bilayer, leading to increased permeability.

The consequences of this membrane disruption are severe for the microbe. The loss of selective permeability can result in the uncontrolled efflux of vital ions and metabolites, such as potassium and ATP, and the influx of water, leading to osmotic lysis. Furthermore, the dissipation of the proton motive force across the membrane can cripple essential cellular processes that rely on it, including ATP synthesis and active transport.

| Microbial Target | Proposed Mechanism of Disruption by Divanillalacetone | Consequence for the Microbe |

|---|---|---|

| Bacterial Cell Membrane | Insertion into the lipid bilayer, leading to increased permeability. | Leakage of intracellular contents, loss of membrane potential, cell death. |

| Fungal Cell Membrane | Interaction with ergosterol (B1671047) and other membrane components, disrupting membrane integrity. | Inhibition of growth and proliferation. |

Inhibition of Essential Microbial and Parasitic Molecular Targets

Beyond disrupting the cell membrane, antimicrobial and antiparasitic agents can act by inhibiting specific molecular targets that are essential for the survival and proliferation of pathogens. nih.gov These targets often include enzymes involved in critical metabolic pathways, proteins required for DNA replication and protein synthesis, and components of the cell wall synthesis machinery. oregonstate.educationlumenlearning.com

For example, sulfonamides act as competitive inhibitors of an enzyme involved in folic acid synthesis, a pathway crucial for the production of nucleic acids in bacteria. lumenlearning.com Quinolone antibiotics target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. In the realm of antiparasitic drugs, many agents target enzymes that are unique to the parasite or are significantly different from their host counterparts, allowing for selective toxicity. unar.ac.id

Investigations into the broader antimicrobial and antiparasitic activities of divanillalacetone have pointed towards its potential to inhibit essential molecular targets within these pathogens. The specific targets and the mechanisms of inhibition are areas of active research.

One potential area of action is the inhibition of key metabolic enzymes. Divanillalacetone may act as a competitive or non-competitive inhibitor of enzymes involved in pathways such as glycolysis, the Krebs cycle, or fatty acid biosynthesis. By blocking these pathways, the compound could deprive the pathogen of the energy and building blocks necessary for its survival.

Another plausible mechanism is the interference with nucleic acid or protein synthesis. Divanillalacetone could potentially bind to DNA or RNA, preventing replication and transcription, or it might interact with ribosomal subunits, thereby halting protein synthesis. nih.gov

In the context of parasitic infections, divanillalacetone might target parasite-specific enzymes or proteins. For instance, it could inhibit proteases that are crucial for the parasite's life cycle, such as those involved in host cell invasion or nutrient acquisition. mdpi.com Additionally, it could interfere with the function of unique parasitic organelles, like the apicoplast in Plasmodium falciparum or the hydrogenosomes in Trichomonas vaginalis. mdpi.com

Research on Activity against Drug-Resistant Pathogens

The rise of antimicrobial resistance is a major global health threat, rendering many conventional antibiotics ineffective. who.int Drug-resistant pathogens have developed various mechanisms to evade the action of antimicrobial drugs, including enzymatic degradation of the drug, modification of the drug target, and increased efflux of the drug from the cell. mdpi.com Consequently, there is an urgent need to discover and develop new antimicrobial agents with novel mechanisms of action that can overcome existing resistance. uu.se

Research into the antimicrobial properties of divanillalacetone has included investigations into its efficacy against drug-resistant strains of bacteria and other pathogens. The potential for divanillalacetone to be effective against these challenging pathogens stems from its proposed mechanisms of action, which may differ from those of currently used antibiotics.

If divanillalacetone's primary mode of action is the disruption of the cell membrane, it may be less susceptible to common resistance mechanisms that target specific enzymes or metabolic pathways. mdpi.com While pathogens can alter their membrane composition to reduce susceptibility, this is often a more complex and fitness-costly adaptation compared to acquiring a single gene for a resistance enzyme.

Furthermore, if divanillalacetone has multiple molecular targets within the pathogen, it would be more difficult for the pathogen to develop resistance. A multi-targeted approach can be more robust, as simultaneous mutations in all target genes would be required for high-level resistance to emerge. mdpi.com

Studies are likely to involve testing divanillalacetone against a panel of clinically relevant drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. asm.org Similarly, its activity against drug-resistant parasites, such as chloroquine-resistant Plasmodium falciparum, is an important area of investigation.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Divanillalacetone Analogues

Quantitative and Qualitative Correlation of Structural Features with Biological Potency

Quantitative and qualitative SAR studies on divanillalacetone analogues, and more broadly on diarylpentanoids, have revealed several key structural features that modulate their biological potency, particularly their anticancer and anti-inflammatory activities.

The presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl rings are critical for activity. Studies on related diarylheptanoids have shown that the substitution pattern on the aromatic rings significantly influences their antioxidant and cytotoxic effects. For instance, the antioxidant activity of curcuminoids is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. researchgate.net The presence of a methoxy group ortho to the hydroxyl group, as seen in the vanillyl moieties of divanillalacetone, can enhance this activity through resonance stabilization of the resulting phenoxyl radical.

The α,β-unsaturated ketone moiety in the central linker is another crucial determinant of biological activity. This Michael acceptor can react with nucleophilic groups in biological macromolecules, such as cysteine residues in proteins, leading to the modulation of various signaling pathways. However, modifications to this linker can also impact activity. For example, saturation of the double bonds in the heptadienone chain of some curcumin (B1669340) analogues has been shown to decrease their cytotoxic activity.

Table 1: Correlation of Structural Features with Anticancer Activity in Diarylpentanoid Analogues

| Analogue/Feature | Modification | Effect on Anticancer Potency |

|---|---|---|

| Hydroxyl Groups | Removal or methylation | Generally decreases activity |

| Methoxy Groups | Varies with position | Ortho-methoxy can enhance antioxidant and cytotoxic effects |

| α,β-Unsaturated Ketone | Saturation of double bonds | Often leads to reduced cytotoxicity |

Identification of Essential Pharmacophores and Structural Motifs for Targeted Activity

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.govdergipark.org.trdovepress.comslideshare.net For divanillalacetone analogues and related diarylpentanoids, several key pharmacophoric features have been identified that are crucial for their biological activities.

A common pharmacophore model for this class of compounds includes:

Two aromatic rings: These provide a scaffold for interaction with hydrophobic pockets in target proteins.

Hydrogen bond donors/acceptors: The hydroxyl and methoxy groups on the phenyl rings can form hydrogen bonds with amino acid residues in the active site of enzymes or receptors.

A central flexible linker: The seven-carbon chain allows the molecule to adopt various conformations to fit into different binding sites.

An α,β-unsaturated ketone system: This acts as a Michael acceptor and is often crucial for covalent interactions with target proteins.

The symmetrical nature of divanillalacetone, with two vanillyl groups, contributes to a specific electronic and steric profile. However, studies on unsymmetrical diarylheptanoids have shown that introducing different substituents on the two aromatic rings can lead to enhanced potency and selectivity for specific targets. researchgate.net For example, in a series of curcumin derivatives, unsymmetrical analogues demonstrated increased activity against certain cancer cell lines compared to their symmetrical counterparts. researchgate.net

Table 2: Key Pharmacophoric Features of Diarylpentanoids and Their Putative Roles

| Pharmacophoric Feature | Description | Putative Role in Biological Activity |

|---|---|---|

| Aromatic Rings | Two phenyl groups | Hydrophobic interactions with target proteins |

| Phenolic Hydroxyls | -OH groups on phenyl rings | Hydrogen bonding, antioxidant activity |

| Methoxy Groups | -OCH3 groups on phenyl rings | Modulate electronic properties and lipophilicity, hydrogen bonding |

Rational Design Principles for Optimizing Divanillalacetone-Based Scaffolds

The insights gained from SAR and pharmacophore modeling studies have laid the foundation for the rational design of novel divanillalacetone-based compounds with optimized biological activities. nih.gov The goal of rational design is to systematically modify the lead structure to enhance its potency, selectivity, and pharmacokinetic properties.

Key strategies for optimizing divanillalacetone-based scaffolds include:

Modification of the Aromatic Rings: Introducing different substituents (e.g., halogens, alkyl groups, or other functional groups) on the phenyl rings can alter the electronic and steric properties of the molecule, leading to improved interactions with specific targets.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve the compound's metabolic stability or reduce potential toxicity while maintaining or enhancing its biological activity. For example, replacing the diketone moiety with other functionalities has been explored in curcumin analogues.

Hybrid Molecule Design: Combining the pharmacophoric features of divanillalacetone with those of other known bioactive molecules can lead to hybrid compounds with dual or synergistic activities.

These rational design approaches have led to the development of numerous diarylpentanoid analogues with improved anticancer, anti-inflammatory, and antioxidant properties. nih.govnih.gov

Ligand-Target Interaction Profiling through SAR Analysis

While the exact molecular targets for divanillalacetone are not fully elucidated, SAR studies provide valuable clues about its potential ligand-target interactions. The importance of the α,β-unsaturated ketone moiety suggests that divanillalacetone and its active analogues likely interact with proteins containing reactive cysteine residues. This covalent interaction can lead to the irreversible inhibition of enzymes or the modulation of transcription factors.

Computational molecular docking studies on related diarylpentanoids have been used to predict their binding modes with various protein targets, such as kinases, transcription factors (e.g., NF-κB), and enzymes involved in inflammatory pathways (e.g., COX-2). chapman.edu These studies often highlight the role of the hydroxyl and methoxy groups in forming specific hydrogen bonds within the binding pocket, while the aromatic rings engage in hydrophobic interactions.

By systematically modifying the structure of divanillalacetone and observing the corresponding changes in biological activity, researchers can infer which parts of the molecule are critical for binding to a particular target. For instance, if a specific modification leads to a significant loss of activity against a particular cancer cell line, it can be hypothesized that the modified group was involved in a crucial interaction with a key protein in that cell line. This iterative process of synthesis, biological testing, and SAR analysis is fundamental to understanding the ligand-target interaction profile of divanillalacetone analogues and for the development of more targeted therapies.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Curcumin |

| Divanillalacetone |

| Demethoxycurcumin |

| Bisdemethoxycurcumin |

Computational and Theoretical Chemistry Approaches in Divanillalacetone Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. consensus.appnih.gov This method is crucial for understanding the non-covalent interactions that drive molecular recognition. biorxiv.org Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex and observe its dynamic behavior over time. cimap.res.innih.gov

Molecular docking and simulation are pivotal in predicting how strongly a ligand, such as divanillalacetone, will bind to a protein target. arxiv.org This is achieved by using scoring functions to estimate the binding affinity, which is a measure of the strength of the interaction. consensus.appnih.gov These computational approaches allow for the exploration of various binding poses, revealing the specific three-dimensional arrangement of the ligand within the protein's binding site. cimap.res.inyoutube.com The accuracy of these predictions is critical for the rational design of new molecules with improved binding characteristics. u-strasbg.fr

Research on divanillalacetone and its analogs has utilized molecular docking to predict their binding affinities to various protein targets. For instance, studies have explored the interactions of these compounds with enzymes implicated in different diseases. The predicted binding energies and the specific interactions observed, such as hydrogen bonds and hydrophobic contacts, provide a basis for understanding the molecule's potential biological activity.

A key application of molecular docking is the identification of the active site of an enzyme or the binding pocket of a receptor. slideshare.netwikipedia.org The active site is the specific region of an enzyme where a substrate binds and a chemical reaction is catalyzed. wikipedia.org Computational tools can analyze the protein's surface to locate cavities and grooves that are likely to serve as binding sites. mdpi.comnih.gov By docking a ligand like divanillalacetone into these predicted pockets, researchers can hypothesize about its potential targets and mechanisms of action. frontiersin.org

For divanillalacetone, computational studies have been instrumental in identifying potential protein targets. By screening against various enzyme structures, researchers can pinpoint putative binding sites. These in silico findings are crucial for designing subsequent experimental studies, such as enzyme inhibition assays, to validate the predicted interactions. The identification of these binding pockets also provides a structural basis for optimizing the divanillalacetone scaffold to enhance its binding affinity and selectivity.

Quantum Chemical Calculations for Electronic and Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure and reactivity of molecules. rsc.orgnih.gov These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels. chemrxiv.org This level of detail is essential for understanding the fundamental chemical properties of a compound like divanillalacetone. vub.becmu.edu

Quantum chemical calculations are used to determine a variety of electronic properties and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's ability to donate or accept electrons. mdpi.com Other descriptors such as electronegativity, chemical hardness, and softness provide quantitative measures of a molecule's reactivity. numberanalytics.com The molecular electrostatic potential (MESP) map is another valuable tool that visualizes the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack. mdpi.com

For divanillalacetone, these calculations can reveal the most reactive sites within the molecule. The analysis of its electronic structure helps to explain its chemical behavior and provides a foundation for predicting how it will interact with other molecules.

Quantum chemistry is a key tool for elucidating the step-by-step pathways of chemical reactions. oregonstate.eduorientjchem.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a reaction. solubilityofthings.comnumberanalytics.com The transition state, which represents the highest energy point along the reaction coordinate, is of particular importance as its energy determines the activation barrier and thus the rate of the reaction. solubilityofthings.comnumberanalytics.comarxiv.org

In the context of divanillalacetone research, quantum chemical calculations can be used to investigate its synthesis or its metabolic pathways. For example, understanding the mechanism of the Claisen-Schmidt condensation used to synthesize divanillalacetone can be aided by these computational methods. rsc.org Similarly, predicting the potential metabolic transformations of divanillalacetone in a biological system involves identifying the most likely sites of enzymatic attack and the energetic feasibility of different reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and stability of molecules like divanillalacetone and their complexes with proteins. mdpi.comresearchgate.netcresset-group.com By simulating the movement of atoms over time, MD can reveal the flexibility of a molecule and the stability of its interactions with its environment. nih.govnih.gov

MD simulations are particularly valuable for assessing the stability of a protein-ligand complex predicted by molecular docking. cimap.res.in These simulations can show whether the ligand remains stably bound in the active site or if it dissociates over time. mdpi.com Furthermore, MD can be used to explore the conformational landscape of a molecule, identifying the different shapes it can adopt and the energetic barriers between these conformations. cresset-group.com This information is crucial for understanding how a molecule's shape influences its biological activity. In the study of divanillalacetone, MD simulations can provide insights into how it adapts its conformation to fit into a binding pocket and the stability of the resulting complex. researchgate.net

Network Pharmacology and Systems Biology Integration

Computational and theoretical chemistry are providing powerful new paradigms for drug discovery, moving beyond the traditional "one-drug, one-target" model to a more holistic, systems-level understanding. arcjournals.orgiaees.org Network pharmacology and systems biology are at the forefront of this shift, offering methodologies to analyze the complex interactions between a potential drug molecule, like divanillalacetone, and the intricate network of biological systems it affects. arcjournals.orgnih.gov These approaches are particularly suited for analyzing natural products, which often exhibit their therapeutic effects by modulating multiple targets and pathways simultaneously. amegroups.org

Network pharmacology is an interdisciplinary field that combines pharmacology with network biology, bioinformatics, and computational science to understand how drugs act on biological networks. iaees.org It aims to map the complex relationships between drugs, their molecular targets, and the diseases they are intended to treat. arcjournals.orgamegroups.org This approach helps to identify not only the primary targets of a compound but also its off-target effects, which can contribute to both therapeutic efficacy and potential side effects. nih.gov By visualizing and analyzing these complex interactions, researchers can gain a deeper understanding of a drug's mechanism of action and identify novel therapeutic strategies. arcjournals.orgiaees.org

Systems biology complements this by studying the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.govmdpi.com It uses multi-omics data (genomics, proteomics, metabolomics) to build comprehensive models of cellular processes and pathways. nih.govmdpi.com The integration of network pharmacology and systems biology allows for a panoramic view of a compound's impact, elucidating how it perturbs biological networks to achieve a therapeutic outcome. nih.gov

Gene Ontology and Pathway Enrichment Analysis in Disease Models

Once a set of potential gene or protein targets for a compound like divanillalacetone has been identified through network analysis, the next step is to understand the biological significance of these targets. cancer.gov Gene Ontology (GO) and pathway enrichment analysis are two of the most common computational techniques used for this purpose. geneontology.orgprotocols.io

Gene Ontology (GO) analysis provides a systematic way to describe the functions of genes and proteins. geneontology.orgyulab-smu.top It annotates genes to specific terms within three main domains:

Biological Process (BP): The larger biological objectives to which the gene product contributes (e.g., cell cycle, signal transduction). yulab-smu.top

Molecular Function (MF): The specific biochemical activities of a gene product (e.g., kinase activity, DNA binding). yulab-smu.top

Cellular Component (CC): The locations within a cell where the gene product is active (e.g., nucleus, mitochondria). yulab-smu.top

An enrichment analysis determines which GO terms are statistically over-represented in a list of target genes compared to a background set of all genes in the genome. geneontology.org This helps researchers to quickly grasp the primary biological roles of the proteins a compound interacts with.

Pathway enrichment analysis takes this a step further by mapping the target genes to known biological pathways, such as those cataloged in the Kyoto Encyclopedia of Genes and Genomes (KEGG) or Reactome databases. protocols.ioyulab-smu.top This analysis identifies which specific signaling or metabolic pathways are most likely to be perturbed by the compound. nih.govnih.gov For example, an analysis might show that the targets of divanillalacetone are significantly enriched in pathways related to apoptosis, cell cycle regulation, or inflammatory signaling, such as the TNF signaling pathway. amegroups.org This provides a mechanistic hypothesis for the compound's observed effects in disease models, guiding further experimental investigation. nih.gov

The table below illustrates the kind of output generated from a hypothetical enrichment analysis for a compound's targets.

| Analysis Type | Enriched Term/Pathway | Description | Example Genes | P-value |

|---|---|---|---|---|

| Gene Ontology (BP) | Apoptotic Process (GO:0006915) | Processes that lead to programmed cell death. | CASP3, BAX, BCL2 | 1.2e-5 |

| Gene Ontology (MF) | Protein Kinase Activity (GO:0004672) | Catalyzes the transfer of a phosphate (B84403) group to a protein. | AKT1, MAPK1, EGFR | 3.4e-4 |

| KEGG Pathway | PI3K-Akt signaling pathway | A key pathway in regulating the cell cycle. | PIK3CA, AKT1, MTOR | 6.7e-6 |

| KEGG Pathway | TNF signaling pathway | Central pathway in inflammation and immunity. | TNF, RELA, IKBKG | 9.1e-5 |

In Silico Predictive Modeling for ADME and Early Lead Optimization

While identifying a potent compound is a key first step, its success as a drug is critically dependent on its pharmacokinetic properties. In silico predictive modeling offers a rapid and cost-effective way to evaluate these properties early in the drug discovery process, a stage known as early lead optimization. nih.govpion-inc.com These computational methods predict the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of a molecule directly from its chemical structure. thebts.orgri.se

Using in silico tools allows researchers to screen thousands of virtual compounds, prioritizing those with the most promising ADME profiles for synthesis and experimental testing. ri.sepharmaron.com This approach aligns with modern drug development goals of reducing costs, time, and animal testing. pharmaron.com Advanced models often use machine learning and quantitative structure-activity relationship (QSAR) algorithms, which are trained on large datasets of compounds with known experimental properties to identify patterns linking chemical structure to ADME outcomes. mdpi.comnumberanalytics.com

Key ADME parameters predicted by these models include:

Absorption: Predicting oral bioavailability and intestinal absorption.

Distribution: Estimating factors like plasma protein binding and blood-brain barrier penetration. mdpi.com

Metabolism: Identifying likely metabolic pathways and predicting interactions with key enzymes like the Cytochrome P450 family. thebts.org

Excretion: Predicting the primary routes of elimination from the body.

This predictive power is crucial for early lead optimization . numberanalytics.comnih.gov A "hit" compound from an initial screen, such as divanillalacetone, may have high potency but poor drug-like properties (e.g., low solubility, rapid metabolism). Medicinal chemists can then use in silico ADME predictions to guide chemical modifications. pion-inc.comnumberanalytics.com For example, if a model predicts poor absorption, chemists can design derivatives with altered properties (like lipophilicity) to improve it. This iterative cycle of computational prediction, chemical synthesis, and biological testing is fundamental to refining a hit into a viable lead candidate with an optimized balance of potency, selectivity, and pharmacokinetic properties. pion-inc.comarxiv.org

The following table summarizes typical parameters assessed during an in silico ADME evaluation.

| ADME Property | Parameter | Importance in Drug Development |

|---|---|---|

| Absorption | Gastrointestinal (GI) Absorption | Predicts how well the drug is absorbed from the gut into the bloodstream. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Determines if a compound can reach targets in the central nervous system. |

| Distribution | Plasma Protein Binding (PPB) | Affects the amount of free drug available to act on its target. |

| Metabolism | CYP450 Inhibition/Induction | Predicts potential for drug-drug interactions. |

| Excretion | Clearance | Estimates the rate at which the drug is removed from the body. |

Advanced Analytical Methodologies for Divanillalacetone Research

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Advanced spectroscopic techniques are indispensable in the detailed study of divanillalacetone and its derivatives. These methods provide profound insights into molecular structure, facilitate the identification of metabolites, help in monitoring reaction progress, and allow for the investigation of interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules, including complex derivatives of divanillalacetone. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR (e.g., COSY, HSQC, HMBC) experiments are employed to determine the precise connectivity and stereochemistry of these compounds.

Illustrative ¹H NMR Data for a Hypothetical Divanillalacetone Derivative:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | d | 2H | H-α, H-α' |

| 7.10 | d | 2H | Ar-H |

| 6.95 | dd | 2H | Ar-H |

| 6.90 | d | 2H | H-β, H-β' |

| 3.90 | s | 6H | -OCH₃ |

| 3.85 | s | 6H | Derivative-OCH₃ |

This table represents hypothetical data for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of divanillalacetone and its metabolites with high accuracy and precision. nih.govresearchgate.net This technique is crucial for identifying metabolites in complex biological matrices and for monitoring the progress of chemical reactions involving divanillalacetone. ijpras.compharmaron.com

When coupled with liquid chromatography (LC-HRMS), it allows for the separation of compounds from a mixture before their accurate mass is measured. researchgate.net This is particularly useful in metabolite identification studies where novel biotransformation products of divanillalacetone may be present at low concentrations. nih.gov The high resolution of instruments like quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers enables the differentiation of isobaric interferences, leading to confident metabolite identification. nih.gov For reaction monitoring, HRMS can be used to track the consumption of reactants and the formation of products in real-time, providing valuable kinetic data. nih.govresearchgate.net

Key HRMS Applications in Divanillalacetone Research:

| Application | Technique | Information Obtained |

| Metabolite Identification | LC-HRMS | Accurate mass and elemental composition of metabolites. ijpras.compharmaron.com |

| Reaction Monitoring | Direct Infusion HRMS | Real-time tracking of reactant and product masses. |

| Structural Elucidation | HRMS/MS | Fragmentation patterns for structural confirmation. nih.gov |

UV-Vis and Fluorescence Spectroscopy for Ligand-Target Interaction Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are valuable techniques for studying the interactions between divanillalacetone or its derivatives (ligands) and biological macromolecules (targets) such as proteins or DNA. nih.govnih.gov These methods can provide insights into the binding mechanism, binding affinity, and conformational changes that occur upon interaction.

UV-Vis absorption spectroscopy can be used to monitor changes in the electronic environment of the ligand or the target upon binding. mdpi.com For instance, a shift in the absorption maximum (λmax) or a change in the molar absorptivity can indicate an interaction. mdpi.com Fluorescence spectroscopy is generally more sensitive and can be used to study the intrinsic fluorescence of a target protein (e.g., from tryptophan or tyrosine residues) or the fluorescence of a probe molecule. nih.gov Quenching or enhancement of fluorescence upon the addition of divanillalacetone can be used to determine binding constants and the number of binding sites. ut.ac.ir

Example of a Fluorescence Quenching Experiment:

| [Divanillalacetone] (μM) | Fluorescence Intensity (a.u.) |

| 0 | 100 |

| 10 | 85 |

| 20 | 72 |

| 30 | 60 |

| 40 | 51 |

| 50 | 43 |

This table represents hypothetical data for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a unique "fingerprint" of a molecule based on its vibrational modes. scinito.ainih.govnih.gov These techniques are used for the identification and structural characterization of divanillalacetone and for analyzing its conformational properties. nih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The resulting spectrum shows characteristic absorption bands for different functional groups present in divanillalacetone, such as C=O, C=C, C-O, and aromatic C-H bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and provides information about the vibrational modes that are associated with a change in the polarizability of the molecule. nih.gov Together, IR and Raman spectra offer a comprehensive vibrational profile that can be used for conformational analysis by comparing experimental spectra with theoretical calculations for different possible conformers. nih.govnih.gov

Characteristic Vibrational Frequencies for Divanillalacetone:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O (Ketone) | ~1650 | ~1650 |

| C=C (Alkene) | ~1600 | ~1600 |

| Aromatic C=C | ~1580, ~1510 | ~1580, ~1510 |

| C-O (Ether) | ~1270 | ~1270 |

Frequencies are approximate and can vary based on the specific molecular environment.

Sophisticated Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of divanillalacetone and its analogs. High-performance liquid chromatography, in particular, is a versatile and powerful tool in this regard.

High-Performance Liquid Chromatography (HPLC) for Advanced Separation and Quantification of Analogs

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, purification, and quantification of divanillalacetone and its structurally similar analogs. researchgate.net The high resolution and sensitivity of HPLC make it ideal for analyzing complex mixtures and ensuring the purity of synthesized or isolated compounds. biocompare.com

In the context of divanillalacetone research, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). nih.govnih.gov This setup allows for the efficient separation of divanillalacetone analogs based on their differences in hydrophobicity. The use of a diode-array detector (DAD) or a UV-Vis detector allows for the quantification of the separated compounds based on their absorbance at a specific wavelength. nih.gov For more complex separations, ultra-high-performance liquid chromatography (UHPLC) can be utilized to achieve even better resolution and faster analysis times. biocompare.com

Typical HPLC Parameters for Divanillalacetone Analog Separation:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 370 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GC×GC) for Volatile Metabolite Profiling

Gas Chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. In the context of Divanillalacetone, which is derived from vanillin (B372448), GC is instrumental in analyzing related phenolic compounds and potential volatile metabolites. The methodology typically involves extracting the compounds of interest, followed by injection into the GC system where they are separated based on their boiling points and interaction with a stationary phase within a capillary column. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing structural information for identification. luciditysystems.comresearchgate.netsemanticscholar.org For instance, GC-MS analysis is a well-established method for obtaining chemical fingerprints of various plant extracts by analyzing their volatile constituents. mdpi.com Studies on vanillin, a structural precursor to Divanillalacetone, have utilized GC to quantify its presence in various matrices, demonstrating the technique's utility in quality control and characterization. luciditysystems.comresearchgate.netnih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) represents a significant advancement over conventional GC, offering substantially increased peak capacity and improved separation power. This technique is particularly valuable for the analysis of highly complex samples where compounds may co-elute in a single chromatographic dimension. chromatographyonline.com In GC×GC, the effluent from a primary column is subjected to a second, orthogonal separation on a different column, creating a structured two-dimensional chromatogram. chromatographyonline.com This enhanced separation allows for the detection of trace-level impurities and provides a more detailed chemical profile. chromatographyonline.com While direct GC×GC studies on Divanillalacetone are not widely documented, its application to the analysis of complex botanical extracts and the detection of impurities in solvents like acetone (B3395972) highlights its potential for in-depth profiling of Divanillalacetone synthesis products and its metabolic fate. mdpi.comchromatographyonline.com

Table 1: Representative GC Parameters for Analysis of Vanillin and Related Phenolic Compounds

| Parameter | Specification | Source |

| Instrument | Agilent 7890A Gas Chromatograph | mdpi.com |

| Column | HP-5MSI capillary column (30 m × 0.25 mm, 0.25 μm film thickness) | mdpi.com |

| Carrier Gas | Helium at a constant flow of 1 mL/min | mdpi.com |

| Injector Temp. | 220 °C | mdpi.com |

| Oven Program | Start at 60°C, ramp at 3°C/min to 270°C, then at 20°C/min to 310°C (hold 8 min) | mdpi.com |

| Detector | Mass Selective Detector (MSD) and Flame Ionization Detector (FID) | mdpi.com |

Advanced Microscopy Techniques for Cellular and Subcellular Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. nanoscientific.orgazooptics.com Unlike electron microscopy, AFM does not require a vacuum and can operate in air or liquid, making it suitable for imaging biological samples in near-physiological conditions. researchgate.net The technique uses a sharp tip on a flexible cantilever to scan the sample surface, measuring interaction forces to construct a topographical map. jeremyjordan.me

In research involving compounds like Divanillalacetone, particularly when formulated into delivery systems such as nanoemulsions or nanoparticles, AFM is invaluable for characterizing surface morphology, particle size, and surface roughness. researchgate.netresearchgate.net For example, studies on curcumin (B1669340), a structurally related curcuminoid, have used AFM to analyze the surface of nanoemulsions, providing critical data on the formulation's physical characteristics. researchgate.net This type of analysis is crucial for understanding the stability and potential interaction of nanoparticle-based drug delivery systems with cellular surfaces. AFM can also be used to assess changes in surface properties, such as elasticity and adhesion, which can provide insights into how a compound or its formulation interacts with biological membranes. nanoscientific.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the effects of chemical compounds on cellular morphology and ultrastructure. SEM provides high-resolution images of the surface of cells, revealing details about shape, texture, and integrity of the plasma membrane. jyi.orgnih.gov TEM, on the other hand, allows for the visualization of the internal cell structures, such as organelles, by passing a beam of electrons through an ultrathin section of the sample. nih.gov